molecular formula C18H21N3O3S B12242603 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12242603
M. Wt: 359.4 g/mol
InChI Key: ZXWAULLOEFIVMD-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a pyrrolidine ring, a cyclopropanesulfonyl group, and a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropanesulfonyl group is then introduced through sulfonylation reactions, which often require the use of sulfonyl chlorides and a base such as triethylamine.

The final step involves the coupling of the pyrrolidine derivative with a phenylpyridazine moiety. This can be achieved through nucleophilic substitution reactions, where the methoxy group acts as a leaving group, allowing the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenylpyridazine derivatives: Compounds with the phenylpyridazine moiety but different functional groups.

Uniqueness

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of the cyclopropanesulfonyl group, in particular, can influence the compound’s stability and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]-6-phenylpyridazine

InChI

InChI=1S/C18H21N3O3S/c22-25(23,16-6-7-16)21-11-10-14(12-21)13-24-18-9-8-17(19-20-18)15-4-2-1-3-5-15/h1-5,8-9,14,16H,6-7,10-13H2

InChI Key

ZXWAULLOEFIVMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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